molecular formula C9H10ClN3O B7590473 1-(5-Chloropyrimidin-2-yl)piperidin-4-one

1-(5-Chloropyrimidin-2-yl)piperidin-4-one

Cat. No. B7590473
M. Wt: 211.65 g/mol
InChI Key: FESYZRGQGJLUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloropyrimidin-2-yl)piperidin-4-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid with a molecular formula of C10H11ClN2O. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of 1-(5-Chloropyrimidin-2-yl)piperidin-4-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or proteins involved in the growth and replication of microorganisms.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(5-Chloropyrimidin-2-yl)piperidin-4-one have been extensively studied. The compound has been reported to interfere with the DNA synthesis and cell wall formation of microorganisms, leading to their death. It has also been shown to modulate the immune response and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-(5-Chloropyrimidin-2-yl)piperidin-4-one is its versatility in scientific research. The compound can be easily synthesized and modified to obtain derivatives with desired properties. However, the compound has some limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the research on 1-(5-Chloropyrimidin-2-yl)piperidin-4-one. One of the areas of interest is the development of new derivatives with improved biological activities and pharmacokinetic properties. Another direction is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and autoimmune disorders. Additionally, the compound's mechanism of action and its interactions with specific targets need to be further elucidated to fully understand its potential in scientific research.

Scientific Research Applications

1-(5-Chloropyrimidin-2-yl)piperidin-4-one has found various applications in scientific research. It is widely used as a building block for the synthesis of novel compounds with potential biological activities. The compound has been reported to exhibit antifungal, antibacterial, and antiviral activities.

properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESYZRGQGJLUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyrimidin-2-yl)piperidin-4-one

Synthesis routes and methods

Procedure details

8-(5-Chloropyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (4.2 g) is dissolved in 6 M HCl (50 mL) and stirred at r.t. for 60 h. The solution is cooled in an ice bath and 4 M NaOH (90 mL) is added in portions to make the solution strongly basic (pH ˜14). The mixture is extracted with dichloroemethane (2×200 mL) and the combined dichloromethane layers are dried over Na2SO4, filtered and concentrated to yield the title compound. LC (method 21): tR=4.21 min; Mass spectrum (APCI): m/z=212 [M+H]+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step Two

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